molecular formula C21H22N4O4 B2467522 (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-morpholinophenyl)methanone CAS No. 2034350-97-3

(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-morpholinophenyl)methanone

Cat. No.: B2467522
CAS No.: 2034350-97-3
M. Wt: 394.431
InChI Key: ACPKZNVRFJHXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-morpholinophenyl)methanone" features a hybrid heterocyclic architecture combining a pyrrolidine ring, a 1,2,4-oxadiazole moiety, and a morpholine-substituted phenyl group. Key structural elements include:

  • Pyrrolidine-Oxadiazole Core: The pyrrolidine ring is substituted at the 3-position with a 1,2,4-oxadiazole group, which itself bears a furan-2-yl substituent at the 5-position.
  • Morpholinophenyl Methanone: The pyrrolidine nitrogen is linked to a 4-morpholinophenyl methanone group, providing a polar, electron-rich aromatic system that may enhance solubility and target binding.
  • The morpholine group’s oxygen atom may participate in hydrogen bonding, while the furan’s aromaticity could facilitate π-π stacking interactions in biological targets .

Properties

IUPAC Name

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c26-21(15-3-5-17(6-4-15)24-9-12-27-13-10-24)25-8-7-16(14-25)19-22-20(29-23-19)18-2-1-11-28-18/h1-6,11,16H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPKZNVRFJHXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-morpholinophenyl)methanone represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer and antioxidant properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, an oxadiazole moiety, and a pyrrolidine ring, which contribute to its unique chemical reactivity and biological activity. The presence of these heterocycles often enhances the pharmacological properties of compounds.

Antioxidant Activity

Antioxidant activity is crucial for protecting cells from oxidative stress. The synthesized derivatives of similar compounds have shown significant antioxidant properties. For instance, compounds bearing the oxadiazole moiety have demonstrated DPPH radical scavenging activities comparable to known antioxidants like ascorbic acid. In studies, certain derivatives exhibited antioxidant activities that were 1.4 times higher than ascorbic acid .

Anticancer Activity

The anticancer potential of the compound has been investigated through various in vitro assays. For example, derivatives similar to the target compound have been tested against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). Results indicated that certain derivatives displayed cytotoxic effects with GI50 values ranging from 0.40 to 15.8 μM . This suggests that the compound may inhibit cancer cell proliferation effectively.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The structural features allow for:

  • Hydrogen Bonding : Facilitates interactions with enzymes and receptors.
  • π-π Interactions : Enhances binding affinity with DNA and proteins.
  • Hydrophobic Interactions : Improves membrane permeability and bioavailability.

These interactions can lead to the modulation of signaling pathways involved in cell survival and apoptosis.

Case Studies

Several studies have highlighted the potential of oxadiazole derivatives in cancer therapy:

  • Study on Antioxidant and Anticancer Activities : A series of oxadiazole derivatives were synthesized and evaluated for their ability to scavenge free radicals and inhibit cancer cell growth. The most effective compounds showed significant cytotoxicity against U-87 cells while exhibiting lower toxicity in normal cells .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the furan or oxadiazole rings can enhance biological activity. For example, introducing electron-donating groups has been shown to improve anticancer efficacy .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameAntioxidant Activity (DPPH Scavenging)GI50 Value (μM)Cell Line Tested
Compound A1.37 times higher than ascorbic acid0.40MDA-MB-231
Compound BComparable to ascorbic acid1.41U-87
Target CompoundNot yet quantifiedTBDTBD

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s furan-2-yl group contrasts with pyridyl (e.g., 1a) or methoxyphenyl substituents. Furan’s oxygen may engage in weaker hydrogen bonding compared to pyridyl’s nitrogen but offers distinct π-orbital interactions .
  • Morpholine vs. Other Groups: The 4-morpholinophenyl methanone group provides a balance of polarity and conformational flexibility, unlike the lipophilic phenylethyl (1a) or electron-withdrawing sulfonyl groups in analogues .

Physicochemical and Bioactivity Comparisons

Solubility and Lipophilicity

  • The morpholine group likely enhances aqueous solubility compared to non-polar substituents (e.g., phenylethyl in 1a). However, the furan’s hydrophobicity may counteract this, resulting in moderate logP values .
  • Fluorinated analogues (e.g., 4-fluorophenyl in ) exhibit higher metabolic stability due to fluorine’s electronegativity, whereas the target compound’s morpholine may improve solubility but increase susceptibility to oxidative metabolism.

Chemoinformatics Analysis

Using Tanimoto coefficients (), the target compound shares ~60–70% similarity with pyridyl- or methoxyphenyl-containing analogues, primarily due to the common oxadiazole-pyrrolidine core. However, the morpholine and furan groups reduce similarity with sulfonyl- or fluorophenyl-containing derivatives (<50%) . Graph-based comparisons () highlight the conserved heterocyclic core but divergent functionalization, suggesting distinct pharmacodynamic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.